1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Descripción
1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a fluorophenyl group attached to the pyrazole ring.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O/c13-8-3-5-9(6-4-8)16-11-10(12(17)15-16)2-1-7-14-11/h1-7H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCKAXWCWRBEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(NC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions. For example, the reaction of 4-fluorobenzaldehyde hydrazone with 2-chloropyridine in the presence of a base such as sodium ethoxide can yield the desired compound .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolopyridine derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibits significant potential as a therapeutic agent:
- Cancer Treatment : The compound has shown promise as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers such as colorectal cancer and non-small cell lung cancer. Studies indicate that it can inhibit TRK activity effectively, leading to reduced proliferation of cancer cells .
| Cancer Type | IC50 Value (µM) |
|---|---|
| Colorectal Cancer | 0.5 |
| Non-small Cell Lung Cancer | 0.8 |
The biological activity of this compound has been extensively studied:
- Antimicrobial Properties : It has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes related to cancer progression and other diseases.
Material Science
In addition to its biological applications, this compound is utilized in material science:
- Electronic and Optical Materials : The unique electronic properties of this compound allow it to be used in developing new materials with specific electronic and optical characteristics.
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
- Inhibitory Effects on TRK Activity : A study demonstrated that derivatives of this compound exhibit potent inhibitory effects on TRK activity in vitro, leading to reduced cell viability in cancer cell lines .
- Antimicrobial Efficacy : Research indicated that certain derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development .
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the reduction of tumor growth and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry for the development of therapeutic agents.
Quinoline derivatives: Quinoline-based compounds are known for their antimicrobial and anticancer properties and can serve as analogs for comparison.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against TRKs, making it a valuable compound for further research and development in medicinal chemistry.
Actividad Biológica
1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS: 320419-94-1) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique structural features confer significant biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews its synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C12H8FN3O
- Molar Mass : 229.21 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and an antimicrobial compound.
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
- Cytotoxicity : In a study evaluating derivatives of pyrazolo[3,4-b]pyridine, compounds with a 4-fluorophenyl substituent showed significant cytotoxicity against breast cancer cell lines (MCF7 and BT549) with IC50 values ranging from 0.59 µM to 2.40 µM .
- Mechanism of Action : The primary target identified for this compound is the hepatocyte growth factor receptor (HGFR). The interaction leads to inhibition of downstream signaling pathways involved in tumor proliferation .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Synthesis and Testing : Variants of this compound have shown effectiveness against various bacterial strains and fungi. The synthesis methods often involve microwave irradiation techniques that enhance yield and purity .
Structure-Activity Relationships (SAR)
The presence of fluorinated groups in the structure has been correlated with enhanced biological activity. For instance:
- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring significantly increases the compound's potency against cancer cell lines due to improved metabolic stability .
Case Studies
- Study on Cancer Cell Lines :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridin-3-one core with a 4-fluorophenyl substituent?
- Methodological Answer : The core structure can be synthesized via cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors. For example, describes a protocol where heating 3-fluoro-2-carbaldehyde pyridine with anhydrous hydrazine at 110°C for 16 hours forms a pyrazolo-pyridine intermediate. Subsequent functionalization with a 4-fluorophenyl group may involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis . Purification via liquid chromatography and recrystallization enhances yield and purity.
Q. How can researchers validate the structural identity of this compound and its intermediates?
- Methodological Answer : Multi-modal characterization is critical:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, while F NMR confirms fluorine substitution ( ) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in for fluorophenyl-containing analogs .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., Wee1, CLK1) due to structural similarity to pyrazolo-pyridine kinase inhibitors ( ). Use ATP-competitive binding assays with recombinant enzymes and measure IC values . Cell-based viability assays (e.g., MTT in cancer cell lines) can assess antiproliferative effects, noting that fluorophenyl groups often enhance metabolic stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?
- Methodological Answer : Systematic modification of substituents is key:
- Fluorophenyl position : Compare para- vs. meta-substitution ( shows 4-fluorophenyl enhances activity over unsubstituted analogs) .
- Heterocyclic core : Replace pyridinone with pyrimidinone ( ) or introduce methyl groups to modulate steric bulk and solubility .
- Functional assays : Test derivatives in kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects and selectivity .
Q. What computational approaches predict binding modes and target engagement?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against kinase domains (e.g., Wee1 PDB: 3BI6) identifies key interactions, such as hydrogen bonding with hinge regions ( ) . Molecular dynamics simulations (100 ns trajectories) assess stability of predicted poses. Free energy perturbation (FEP) calculations quantify substituent contributions to binding affinity .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, cell line variability). Mitigate by:
- Standardizing protocols : Use consistent ATP levels (e.g., 1 mM for kinase assays) and cell lines (e.g., HCT-116 for colorectal cancer models) .
- Metabolic stability assays : Compare hepatic microsomal half-life (e.g., human vs. mouse) to explain species-specific activity ( ) .
- Orthogonal validation : Confirm target engagement via cellular thermal shift assays (CETSA) or Western blotting for downstream phospho-targets .
Q. What strategies improve the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- Solubility : Introduce hydrophilic groups (e.g., morpholine, piperazine) at non-critical positions ( ) .
- Permeability : LogP optimization (<5) via fluorination or methyleneoxy linkers balances lipophilicity ( ) .
- Pro-drug approaches : Esterification of hydroxyl groups (e.g., ’s ethyl acetate derivatives) enhances oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
